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molecular formula C10H13BrO2S B8337047 4-Phenylsulfonylbutyl bromide

4-Phenylsulfonylbutyl bromide

Cat. No. B8337047
M. Wt: 277.18 g/mol
InChI Key: JXPXIYVBJNQZFQ-UHFFFAOYSA-N
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Patent
US07101892B2

Procedure details

A mixture of benzenethiol sodium salt (10 g, 75 mmol), 1,4-dibromobutane (20 ml) and tetrahydrofuran (100 ml) was stirred at room temperature. After 20 hours, the mixture was poured into water and extracted into i-hexane. The combined organic extracts were dried (Na2SO4) and concentrated. The residue was treated with methanol (300 ml) and a solution of Oxone™ (70 g) in water (300 ml) was added in 50-ml portions. After completion, the mixture was diluted with water and extracted into ethyl acetate. The combined organic extracts were dried (Na2SO4) and concentrated. The residue was purified on silica to give the title product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([SH:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:9][CH2:10][CH2:11][CH2:12][CH2:13]Br.[O:15]1CCCC1.[OH2:20]>>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][S:8]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:15])=[O:20] |f:0.1,^1:0|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Na].C1(=CC=CC=C1)S
Name
Quantity
20 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into i-hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with methanol (300 ml)
ADDITION
Type
ADDITION
Details
a solution of Oxone™ (70 g) in water (300 ml) was added in 50-ml portions
ADDITION
Type
ADDITION
Details
After completion, the mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCCCCS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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